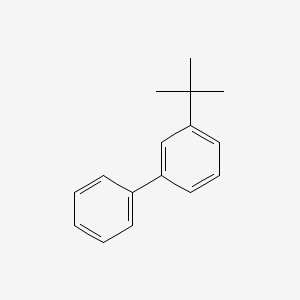
1-Phenyl-3-tert-butyl-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-tert-butyl-benzene is an organic compound classified as an aromatic hydrocarbon. Its structure consists of a benzene ring substituted with a phenyl group and a tert-butyl group. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-tert-butyl-benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride. The reaction typically occurs under reflux conditions, resulting in the formation of tert-butylbenzene, which can then be further functionalized to introduce the phenyl group.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-3-tert-butyl-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzylic alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Benzylic alcohols, carboxylic acids.
Reduction: Hydrocarbon derivatives.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Aplicaciones Científicas De Investigación
1-Phenyl-3-tert-butyl-benzene finds applications in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of specialty chemicals, polymers, and as an additive in lubricants and fuels.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-tert-butyl-benzene involves its interaction with molecular targets through various pathways. In electrophilic aromatic substitution reactions, the tert-butyl group acts as an electron-donating group, enhancing the reactivity of the benzene ring towards electrophiles. The phenyl group further stabilizes the intermediate cationic species formed during the reaction, facilitating the substitution process.
Comparación Con Compuestos Similares
tert-Butylbenzene: Lacks the phenyl group, making it less reactive in electrophilic substitution reactions.
Phenyltrimethylmethane: Similar structure but with different substituents, leading to variations in chemical reactivity.
Dimethylethylbenzene: Another alkylbenzene with different alkyl group positioning, affecting its chemical properties.
Uniqueness: 1-Phenyl-3-tert-butyl-benzene is unique due to the combined presence of both phenyl and tert-butyl groups, which impart distinct electronic and steric effects. This combination enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
2113-60-2 |
|---|---|
Fórmula molecular |
C16H18 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
1-tert-butyl-3-phenylbenzene |
InChI |
InChI=1S/C16H18/c1-16(2,3)15-11-7-10-14(12-15)13-8-5-4-6-9-13/h4-12H,1-3H3 |
Clave InChI |
GBGBXUYACWXKPV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=CC(=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(2-Chloroprop-2-en-1-yl)[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B15081556.png)
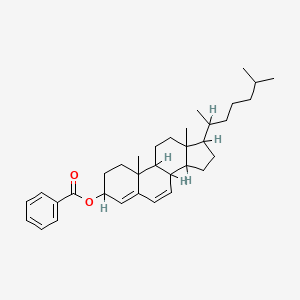
![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15081569.png)
![8-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081571.png)
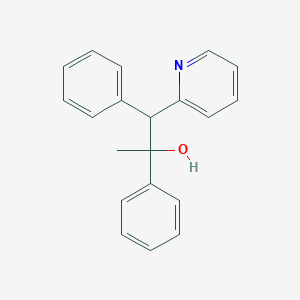
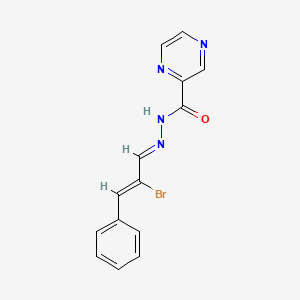
![N'-[(E)-(2-bromophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B15081583.png)
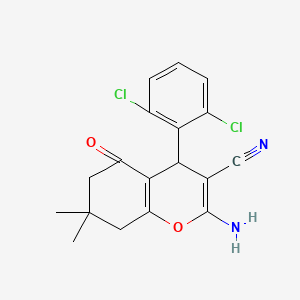
![5-(4-chlorophenyl)-4-({(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15081594.png)
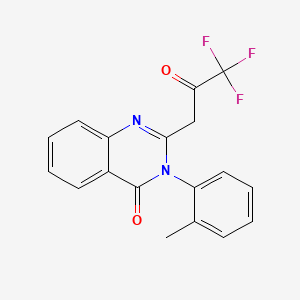
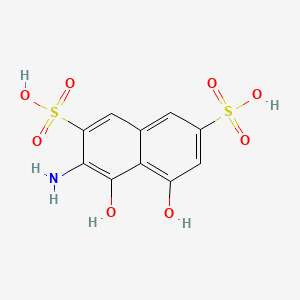
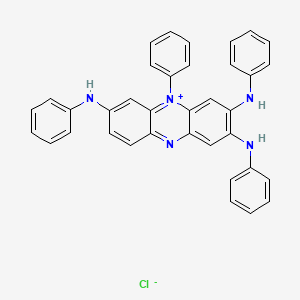
![5-(2,4-dichlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15081640.png)

